
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman, Linderman, Hodgson, and Rose (2000) focuses on the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. This study provides insights into the carcinogenic pathways of these herbicides, suggesting a complex metabolic activation pathway leading to DNA-reactive products. The research underscores the differences in metabolism between species, which is crucial for understanding human health risks (Coleman et al., 2000).
Adsorption, Bioactivity, and Soil Interaction
Weber and Peter (1982) explore the adsorption and bioactivity of chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, in relation to soil properties. Their findings highlight how these herbicides interact with soil components, affecting their efficacy and environmental mobility. This research contributes to better agricultural practices and environmental safety measures (Weber & Peter, 1982).
Inhibition of Fatty Acid Synthesis in Green Alga
Weisshaar and Böger's study (1989) on chloroacetamides, including alachlor and metazachlor, demonstrates their effect on fatty acid synthesis in the green alga Scenedesmus acutus. This research provides valuable insights into the biochemical impacts of chloroacetamide herbicides on non-target organisms, contributing to the understanding of environmental implications (Weisshaar & Böger, 1989).
Antibodies and Polarization Fluoroimmunoassay for Acetochlor
Yakovleva, Lobanova, Panchenko, and Eremin (2002) developed specific polyclonal antibodies against acetochlor, enabling the creation of a polarization fluoroimmunoassay for detecting acetochlor in water samples. This advancement aids in monitoring environmental contamination by acetochlor, showcasing the application of biotechnology in environmental science (Yakovleva et al., 2002).
Anaerobic Biodegradation of Acetochlor
Liu, Zhang, Xu, Qiu, Zhu, Cao, and He (2020) investigated the anaerobic biodegradation of acetochlor by acclimated sludge, proposing a degradation pathway and identifying the microbial communities involved. This research is pivotal for developing strategies to remove acetochlor from wastewater, enhancing environmental protection efforts (Liu et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-10-6-7-15(22-10)14(21-2)9-19-16(20)8-11-12(17)4-3-5-13(11)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNALHGCCUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

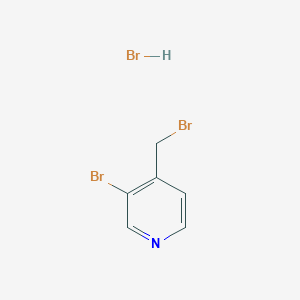
![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)
![N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2755290.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)
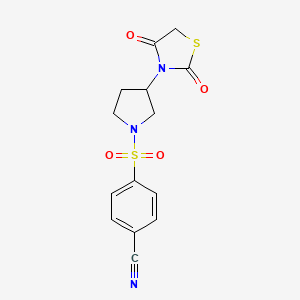
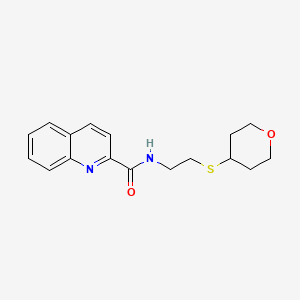


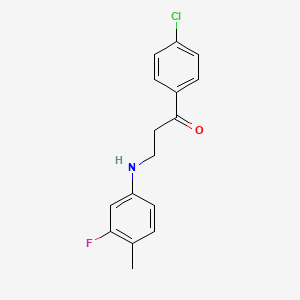
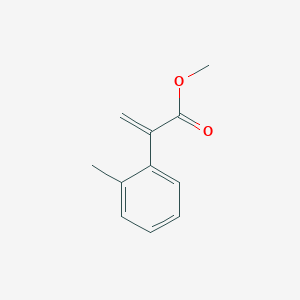

![4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one](/img/structure/B2755304.png)
